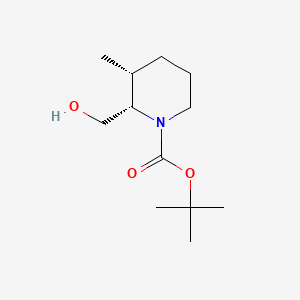
tert-butyl 3-(chlorosulfonyl)azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(chlorosulfonyl)azepane-1-carboxylate is a chemical compound that is widely used in scientific research and laboratory experiments. It is a derivative of azepane, a cyclic tertiary alcohol, and is also known as TBAC. TBAC is a white, odourless solid that is soluble in water and most organic solvents. It is often used as a reagent or catalyst in synthetic organic chemistry. TBAC is also used in the synthesis of other compounds, such as polymers, pharmaceuticals, and other compounds with useful properties.
Wissenschaftliche Forschungsanwendungen
TBAC is a versatile reagent and has a wide range of applications in scientific research. It has been used in the synthesis of polymers, pharmaceuticals, and other compounds with useful properties. TBAC has also been used in the synthesis of other organic compounds, such as amino acids and peptides. In addition, TBAC has been used in the synthesis of small molecules, such as dyes, pigments, and other organic compounds.
Wirkmechanismus
The mechanism of action of TBAC is not fully understood. However, it is believed that TBAC acts as a catalyst in the reaction of organic compounds, allowing them to react more quickly and efficiently. TBAC has also been shown to increase the solubility of some organic compounds, making them easier to work with.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBAC are not fully understood. However, it is believed that TBAC may be able to interact with certain enzymes or receptors in the body, leading to changes in biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
TBAC has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used in a wide range of synthetic organic chemistry reactions. TBAC is also relatively stable, and can be stored for long periods of time without significant degradation. However, TBAC is also a strong acid, and must be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for TBAC research. One possible direction is the development of new synthetic methods for the synthesis of TBAC and other compounds. Additionally, further research could be done to better understand the biochemical and physiological effects of TBAC. Finally, further research could be done to develop new applications for TBAC, such as in the synthesis of pharmaceuticals or other compounds with desirable properties.
Synthesemethoden
TBAC can be synthesized using a variety of methods. One method involves the reaction of tert-butyl alcohol and chlorosulfonic acid, followed by an esterification reaction with sodium azide. This reaction produces a sodium salt of TBAC, which can then be isolated and purified. Alternatively, TBAC can be synthesized from the reaction of tert-butyl alcohol and sodium azide, followed by the addition of chlorosulfonic acid. This method produces a mixture of the sodium salt of TBAC and other byproducts, which can be separated and purified.
Eigenschaften
IUPAC Name |
tert-butyl 3-chlorosulfonylazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-7-5-4-6-9(8-13)18(12,15)16/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFMOVSLXYJLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)




![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
![N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide](/img/structure/B6606042.png)
![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)
![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)

![tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B6606066.png)
![methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B6606070.png)

